19(S)-Hete
Overview
Description
19-HETE is one of the major cytochrome P450 (CYP450) metabolites of arachidonic acid that is released from the kidney in response to angiotensin II. When formed by the CYP2E1 isoform, 19-HETE is composed of 70% and 30% of the (S) and (R) stereoisomers, respectively. Both 19(S)- and 19(R)-HETE are potent vasodilators of renal preglomerular vessels. 19(S)-HETE stimulates both renal sodium-potassium ATPase and volume absorption in the rabbit proximal straight tubule.
19S-Hete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 19S-hete is considered to be an eicosanoid lipid molecule. 19S-Hete is considered to be a practically insoluble (in water) and relatively neutral molecule. 19S-Hete has been primarily detected in urine. Within the cell, 19S-hete is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 19S-hete is involved in the nepafenac action pathway, the antipyrine action pathway, the mefenamic Acid action pathway, and the piroxicam action pathway. 19S-Hete is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
This compound is a HETE having a (19S)-hydroxy group and all-cis double bonds at positions 5, 8, 11 and 14. It has a role as a mouse metabolite. It derives from an icosa-5,8,11,14-tetraenoic acid and an arachidonic acid.
Scientific Research Applications
Cardioprotective Effects Against Angiotensin II-Induced Hypertrophy : The S-enantiomer of 19-HETE has been shown to protect against Angiotensin II-induced cardiac hypertrophy. It achieves this by decreasing the level of midchain HETEs, inhibiting the catalytic activity of CYP1B1, and reducing the protein expression of enzymes like LOX and COX-2. This effect is also linked to a decrease in mRNA expression of interleukins 6 and 8 (Shoieb & El-Kadi, 2018).
Vasorelaxation and Platelet Inhibition via Prostacyclin Receptor Activation : 19(S)-HETE induces vasorelaxation and inhibits platelet aggregation by activating the prostacyclin receptor (IP). This activity was evident in studies involving human megakaryoblastic leukemia cells and mouse platelets, highlighting its potential therapeutic role in cardiovascular diseases (Tunaru et al., 2016).
Inhibition of Cytochrome P450 1B1 (CYP1B1) : this compound has been identified as the first endogenous noncompetitive inhibitor of CYP1B1 with enantioselective activity. This inhibition is significant due to CYP1B1's overexpression in various diseases, including cancer and cardiac hypertrophy. Such inhibition can potentially reduce the formation of toxic compounds (Shoieb et al., 2018).
Role in Drug Metabolism : this compound's role in drug metabolism has been explored, particularly in relation to cytochrome P450 enzymes. Its metabolites influence the efficacy and pharmacokinetics of various drugs, making it a focus of pharmacological studies (Laethem et al., 1993).
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z,19S)-19-hydroxyicosa-5,8,11,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10-/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUXZHQUWPFWPR-DZBJBCEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 19(S)-HETE | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011136 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79551-85-2 | |
Record name | 19(S)-HETE | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011136 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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